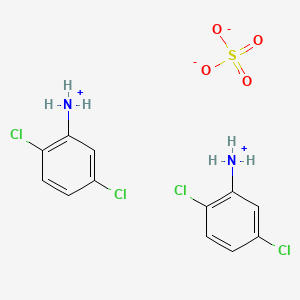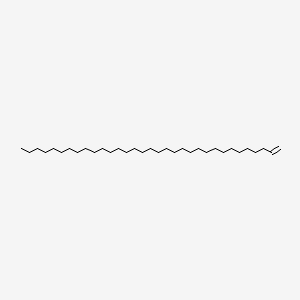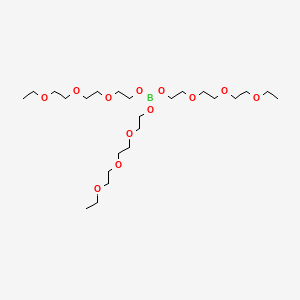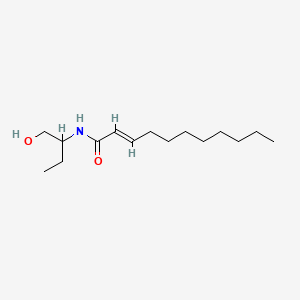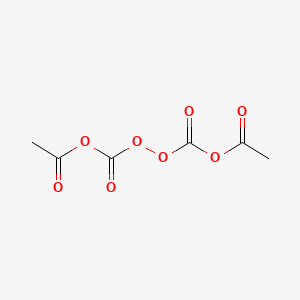
Diacetic peroxydicarbonic dianhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diacetic peroxydicarbonic dianhydride is a chemical compound with the molecular formula C6H6O8 It is known for its unique structure, which includes two acetyloxycarbonyl groups linked by a peroxy bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diacetic peroxydicarbonic dianhydride typically involves the reaction of acetic anhydride with hydrogen peroxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the peroxy bond. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Diacetic peroxydicarbonic dianhydride undergoes several types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of various organic substrates.
Reduction: Under specific conditions, it can be reduced to form simpler compounds.
Substitution: The acetyloxycarbonyl groups can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide, sulfuric acid, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are optimized based on the desired reaction pathway and product.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions can produce a variety of functionalized organic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, diacetic peroxydicarbonic dianhydride is used as an oxidizing agent in organic synthesis. Its ability to introduce peroxy bonds makes it valuable for the synthesis of complex organic molecules.
Biology
In biological research, the compound’s oxidative properties are utilized in studies involving oxidative stress and its effects on biological systems. It can also be used to modify biomolecules for various experimental purposes.
Medicine
Industry
In the industrial sector, this compound is used in the production of polymers and other materials that require specific oxidative properties. Its role as an oxidizing agent makes it valuable in various manufacturing processes.
Wirkmechanismus
The mechanism of action of diacetic peroxydicarbonic dianhydride involves the formation of reactive oxygen species (ROS) through the cleavage of the peroxy bond. These ROS can then interact with various molecular targets, leading to oxidative modifications. The pathways involved in these reactions depend on the specific context and conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-D-fructose dianhydrides: These compounds are structurally similar but differ in their functional groups and applications.
Perylenetetracarboxylic dianhydride: Another compound with a similar anhydride structure but different chemical properties and uses.
Naphthalenetetracarboxylic dianhydride: Shares structural similarities but is used in different industrial applications.
Uniqueness
Diacetic peroxydicarbonic dianhydride is unique due to its dual acetyloxycarbonyl groups linked by a peroxy bond, which imparts distinct oxidative properties. This makes it particularly valuable in applications requiring strong oxidizing agents.
Eigenschaften
CAS-Nummer |
71463-46-2 |
|---|---|
Molekularformel |
C6H6O8 |
Molekulargewicht |
206.11 g/mol |
IUPAC-Name |
acetyloxycarbonylperoxycarbonyl acetate |
InChI |
InChI=1S/C6H6O8/c1-3(7)11-5(9)13-14-6(10)12-4(2)8/h1-2H3 |
InChI-Schlüssel |
JEAIVVDKUUARLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(=O)OOC(=O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



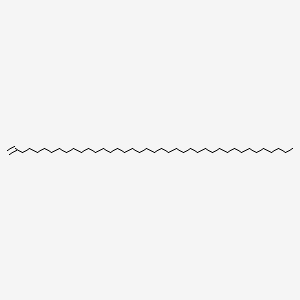

![2-[(4-Aminophenyl)methyl]-6-isopropylaniline](/img/structure/B12659720.png)
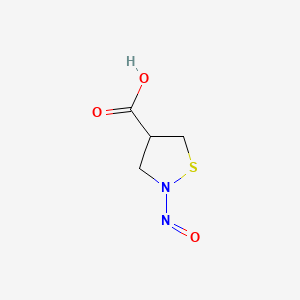

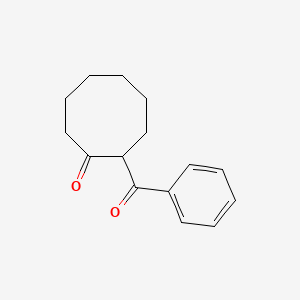
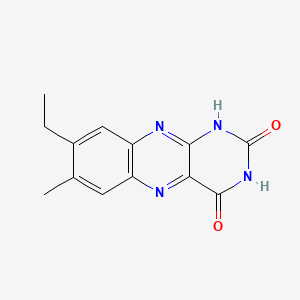
![[(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] octadecanoate](/img/structure/B12659740.png)
